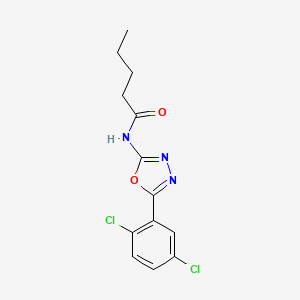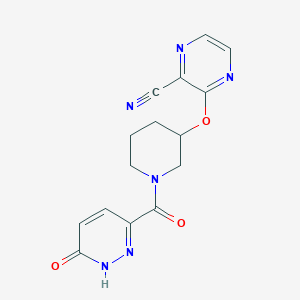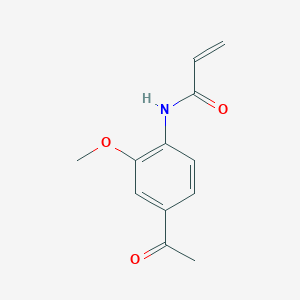![molecular formula C22H18ClN5O4 B2356419 ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895016-80-5](/img/structure/B2356419.png)
ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Antitubercular Agents
The pyrazolo[3,4-d]pyrimidin scaffold is being explored for its potential as an antitubercular agent . Compounds with this structure have shown activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values and non-cytotoxicity to Vero cell lines make them promising candidates for further development as antitubercular drugs .
Organic Synthesis Building Blocks
The boronic ester functionality in compounds like ethyl 2-aminobenzoate derivatives is valuable in organic synthesis. They serve as building blocks for various chemical transformations, including Suzuki-Miyaura coupling and other cross-coupling reactions. These compounds can be transformed into a broad range of functional groups, expanding the toolkit available to synthetic chemists .
Antiproliferative Agents
Pyrazolo[3,4-d]pyrimidin derivatives are being investigated for their antiproliferative properties . These compounds could potentially inhibit the growth of cancer cells, making them a focus of research for new cancer therapies. The ability to synthesize a variety of derivatives allows for the optimization of their biological activity and drug-likeness .
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidin core can be designed to target specific enzymes, acting as enzyme inhibitors. This application is crucial in the development of new drugs that can modulate biological pathways by inhibiting overactive enzymes or those that contribute to disease states .
Antimicrobial Activity
Compounds with the pyrazolo[3,4-d]pyrimidin moiety have shown antimicrobial activity . They can be synthesized and tested against a variety of bacterial and fungal strains to develop new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance .
Antiparasitic and Antimalarial Research
The structural complexity and the presence of multiple functional groups in the pyrazolo[3,4-d]pyrimidin framework make it a candidate for antiparasitic and antimalarial research. These compounds can be screened for activity against parasites like Leishmania and Plasmodium species, contributing to the fight against parasitic diseases .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-2-32-22(31)16-8-3-4-9-18(16)26-19(29)12-27-13-24-20-17(21(27)30)11-25-28(20)15-7-5-6-14(23)10-15/h3-11,13H,2,12H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCTHXXCLYVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2356342.png)
![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2356343.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2356345.png)
![N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2356346.png)
![3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2356347.png)



![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)

![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)